![molecular formula C24H24O6 B2506476 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl propionate CAS No. 610752-25-5](/img/structure/B2506476.png)
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl propionate" is a complex molecule that appears to be related to the chemical family of coumarins and benzo[b][1,4]dioxins. These structures are known for their diverse biological activities and potential applications in pharmaceuticals.
Synthesis Analysis
The synthesis of related 2,3-dihydrobenzo[1,4]dioxine derivatives has been achieved through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process starting from 2-prop-2-ynyloxyphenols . This method provides a significant degree of stereoselectivity, favoring the formation of Z isomers. The precise configuration of the double bonds in the major stereoisomers was confirmed by X-ray diffraction analysis .
Molecular Structure Analysis
The molecular structure of compounds in this family, particularly the configuration around double bonds, is critical for their biological activity. The stereoselective synthesis mentioned above indicates that the spatial arrangement of atoms in these molecules can be controlled and determined using advanced techniques like X-ray diffraction .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of functional groups like carbonyl moieties, which in the case of 3-(2-hydroxybenzoyl)-2H-chromen-2-one, allow it to act as a mono ligand and coordinate with metal ions . This reactivity is essential for forming metal complexes, which can exhibit significant antimicrobial and antioxidant activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, including their electrochemical behavior, can be studied using techniques like cyclic voltammetry . Understanding these properties is crucial for evaluating the potential drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compounds, which are calculated to predict their behavior in biological systems .
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis and Anticancer Property : A study focused on the synthesis and structural characterization of an isoflavone compound related to the mentioned chemical structure. It highlighted the anticancer ability of this compound against human colon cancer cells, supported by docking studies on aurora kinases (Ahn et al., 2020).
Synthetic Pathways : Another study described new synthesis methods for dihydrobenzo[dioxine] and dihydrobenzo[oxazine] derivatives, showcasing tandem palladium-catalyzed reactions. This research might provide insights into synthetic strategies that could be applicable to the compound of interest (Gabriele et al., 2006).
Catalysis and Green Chemistry
- Catalyst Utilization : Research on tetrahydrobenzo[b]pyran and dihydropyrano[c]chromene derivatives synthesized via a one-pot three-component condensation underlines the use of starch solution as a catalyst. This demonstrates an environmentally friendly approach that could be relevant for the synthesis of similar compounds (Hazeri et al., 2014).
Antioxidant Properties
- Antioxidant Activity : A study on the antioxidant determination of a coumarin substituted heterocyclic compound may indicate potential antioxidant applications of related chemical structures. It compared the scavenging activity of the compound against stable radicals to standard antioxidants (Abd-Almonuim et al., 2020).
Molecular Structure Analysis
- Molecular and Crystal Structures : The investigation into the molecular and crystal structures of ionic associates in a specific system highlights the importance of structural analysis for understanding the properties and stability of complex molecules. Such studies can provide a basis for predicting the behavior of similar compounds (Pankratov et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxo-6-propylchromen-7-yl] propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O6/c1-4-6-15-11-17-20(13-19(15)30-22(25)5-2)29-14(3)23(24(17)26)16-7-8-18-21(12-16)28-10-9-27-18/h7-8,11-13H,4-6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWUURVSCYZGPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OC(=O)CC)OC(=C(C2=O)C3=CC4=C(C=C3)OCCO4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

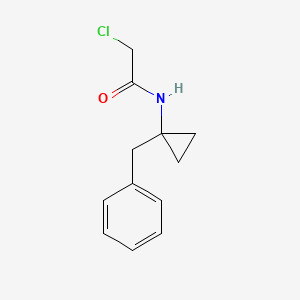


![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chlorobenzamide](/img/structure/B2506398.png)


![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2506402.png)
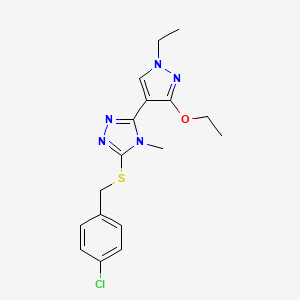
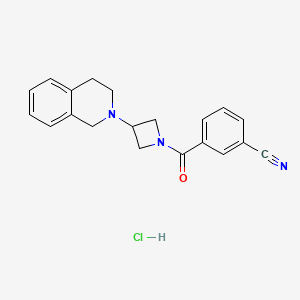
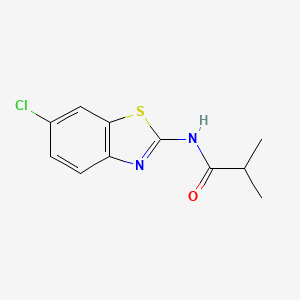
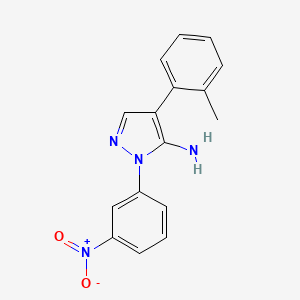
![Tert-butyl 4,4-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2506409.png)
![methyl 6-oxo-3-phenyl-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazoline-9-carboxylate](/img/structure/B2506411.png)
![8-(5-chloro-2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506416.png)